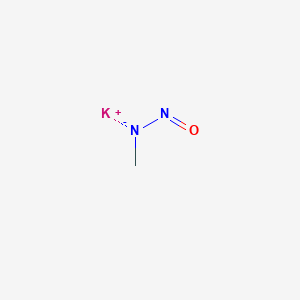
N-Nitrosomethanamine potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium methanediazotate is a highly reactive compound that belongs to the class of diazotates These compounds are known for their unique structural properties and reactivity, making them of significant interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium methanediazotate can be synthesized through the reaction of N-methyl-N-nitrosourea with potassium propoxide under sub-ambient temperature conditions. This method involves the nitrosation of methylhydrazine in the presence of potassium ethoxide, resulting in the formation of the highly reactive potassium methanediazotate .
Industrial Production Methods
The high moisture sensitivity of potassium methanediazotate necessitates the use of anhydrous conditions and low temperatures during its preparation .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium methanediazotate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions involving potassium methanediazotate can yield various reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with potassium methanediazotate include oxidizing agents, reducing agents, and various nucleophiles. The reactions typically require controlled conditions, such as low temperatures and anhydrous environments, to prevent decomposition and ensure the desired reaction outcomes .
Major Products Formed
The major products formed from reactions involving potassium methanediazotate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Potassium methanediazotate has several scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biological Studies: Potassium methanediazotate is studied for its role in the metabolism of N-nitrosoureas, which are known to be potent carcinogens.
Industrial Applications:
Wirkmechanismus
The mechanism of action of potassium methanediazotate involves its high reactivity and ability to participate in various chemical reactions. The compound can alkylate DNA, leading to the formation of DNA adducts that can result in mutations and carcinogenesis. The molecular targets and pathways involved in these processes are of significant interest in the study of cancer biology and the development of anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium methanediazotate is similar to other diazotates, such as thallium methanediazotate and sodium methanediazotate. These compounds share similar structural properties and reactivity, making them useful in various chemical and biological studies .
Uniqueness
What sets potassium methanediazotate apart from other similar compounds is its specific reactivity and the conditions required for its synthesis and handling. The compound’s high moisture sensitivity and the need for low-temperature conditions make it a unique and challenging compound to work with, but also a valuable tool for specific scientific applications .
Eigenschaften
CAS-Nummer |
87039-32-5 |
|---|---|
Molekularformel |
CH3KN2O |
Molekulargewicht |
98.146 g/mol |
IUPAC-Name |
potassium;methyl(nitroso)azanide |
InChI |
InChI=1S/CH4N2O.K/c1-2-3-4;/h1H3,(H,2,4);/q;+1/p-1 |
InChI-Schlüssel |
UTIZIVHEEXBLNZ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N-]N=O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-ethyl-5-(1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12696214.png)
![7,20-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),16,18(23),19,21,26-tridecaene-11,25-dione](/img/structure/B12696215.png)





